Acetic acid;5-methoxynaphthalen-2-ol

Medicinal Chemistry Organic Synthesis Chemical Biology

Acetic acid;5-methoxynaphthalen-2-ol (CAS 88053-33-2) is formally cataloged as a 1:1 adduct between acetic acid and 5-methoxynaphthalen-2-ol, a substituted 2-naphthol derivative. Publicly indexed data primarily describe its molecular formula (C₁₃H₁₄O₄), molecular weight (234.25 g/mol), and use as a research intermediate.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 88053-33-2
Cat. No. B15434022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;5-methoxynaphthalen-2-ol
CAS88053-33-2
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=O)O.COC1=CC=CC2=C1C=CC(=C2)O
InChIInChI=1S/C11H10O2.C2H4O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4)
InChIKeyIJRCXRHSYDUKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid;5-methoxynaphthalen-2-ol (CAS 88053-33-2): Procurement-Relevant Baseline Profile


Acetic acid;5-methoxynaphthalen-2-ol (CAS 88053-33-2) is formally cataloged as a 1:1 adduct between acetic acid and 5-methoxynaphthalen-2-ol, a substituted 2-naphthol derivative . Publicly indexed data primarily describe its molecular formula (C₁₃H₁₄O₄), molecular weight (234.25 g/mol), and use as a research intermediate . The parent compound, 5-methoxynaphthalen-2-ol (CAS 150712-57-5), is known as a synthetic building block in naphthalene chemistry, but the acetic acid adduct itself lacks dedicated mechanistic, pharmacological, or comparative performance characterization in accessible primary literature.

Product type Research intermediate (1:1 acetic acid adduct of 5-methoxynaphthalen-2-ol)
Evidence profile No dedicated mechanistic or pharmacological characterization located
Procurement basis Selection guided by structural identity, not performance data

Why Generic Substitution of Acetic acid;5-methoxynaphthalen-2-ol Is Scientifically Unjustified


In the absence of published head-to-head comparative data, the assumption that alternative naphthol-acetic acid adducts (e.g., the 6-methoxy-2-naphthol isomer, CAS 63256-70-2) or the free naphthol (CAS 150712-57-5) can interchangeably replace Acetic acid;5-methoxynaphthalen-2-ol (CAS 88053-33-2) in a research or industrial process is unsubstantiated. The 5-methoxy substitution pattern is known to alter electronic distribution, hydrogen-bonding capacity, and metabolic fate compared to the more common 6-methoxy isomer used in naproxen synthesis [1]. However, no study has directly quantified these effects for the acetic acid adduct. Procurement decisions based on perceived functional equivalence therefore carry an unquantifiable risk of divergent reactivity, solubility, or stability outcomes.

01 5‑methoxy regiochemistry may alter electronic and hydrogen‑bonding properties compared to 6‑methoxy isomer; no adduct‑level comparison exists.
02 Free naphthol (CAS 150712‑57‑5) lacks the acetic acid component and may exhibit different solubility, stability, or reactivity.
03 Absence of head‑to‑head data means any assumption of functional equivalence carries unquantifiable risk.

Quantitative Differentiation Evidence for Acetic acid;5-methoxynaphthalen-2-ol (CAS 88053-33-2)


Critical Evidence Gap: No Head-to-Head Comparator Data Located

An exhaustive search of primary research papers, patents, and authoritative databases returned no study that directly measures a functional property (e.g., IC₅₀, binding affinity, reaction yield, solubility, metabolic stability) of Acetic acid;5-methoxynaphthalen-2-ol (CAS 88053-33-2) and simultaneously reports the same measurement for a defined comparator under identical experimental conditions. The only proximate quantitative comparator found is the photo-Fries rearrangement yield of a structurally related compound, 5-methoxy-1-naphthyl acetate (70% yield), versus 1-naphthyl acetate (40% yield) [1]. However, that data pertains to the 1-acetoxy isomer, not the target 2-naphthol adduct. No inference can be drawn from this observation to the target compound. Consequently, **zero verified quantitative differentiation data exist** to support procurement of CAS 88053-33-2 over any other naphthol derivative.

Comparator data gap
Data to verify
No head‑to‑head comparator data located
Procurement must be based on structural identity
No inferable performance advantage; any superiority claim is unverifiable
Medicinal Chemistry Organic Synthesis Chemical Biology

Evidence-Backed Application Scenarios for Acetic acid;5-methoxynaphthalen-2-ol Procurement


Authentic Reference Standard for Analytical Method Development

When developing HPLC, LC-MS, or GC methods for the detection or quantification of 5-methoxynaphthalen-2-ol-related impurities, procuring the exact acetic acid adduct (CAS 88053-33-2) is essential as a certified reference material. Its use ensures accurate retention time and mass spectral matching, which cannot be guaranteed by using the free naphthol or positional isomers.

Structure-Activity Relationship (SAR) Libraries in Drug Discovery

In medicinal chemistry campaigns exploring naphthol-based scaffolds, the 5-methoxy-2-naphthol acetic acid adduct serves as a distinct entry in a SAR matrix. Its inclusion allows researchers to probe the effect of a hydrogen-bonded acetic acid moiety on target binding, a feature absent in the free phenol or the 6-methoxy isomer. Selection is justified by the need for chemical diversity rather than by a pre-proven performance advantage.

Synthetic Intermediate for 2,5-Disubstituted Naphthalenes

The compound can be used as a protected form of 5-methoxynaphthalen-2-ol, where the acetic acid component may act as a transient masking group during regioselective functionalization. This application is inferred from general naphthol protection strategies and is not supported by compound-specific optimization data.

Application
Selection Property
Validation Focus
Analytical reference standard
Exact adduct identity for retention time / MS matching
Method specificity and peak assignment confirmation
SAR library entry
Distinct hydrogen‑bonded acetic acid moiety absent in free naphthol
Target binding diversity assessment in naphthol‑based scaffolds
Synthetic intermediate
Acetic acid as transient masking group for regioselective functionalization
Reaction selectivity verification in 2,5‑disubstituted naphthalene synthesis
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